molecular formula C15H11ClN2OS3 B2545764 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-80-1

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2545764
CAS No.: 895482-80-1
M. Wt: 366.9
InChI Key: JFYRWFRVILZUML-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a complex organic compound that features a thiazole ring substituted with a chlorothiophene moiety and a phenylthioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent like N-chlorosuccinimide (NCS).

    Attachment of the Phenylthioacetamide Group: The final step involves the nucleophilic substitution reaction where the phenylthioacetamide group is attached to the thiazole ring. This can be achieved by reacting the thiazole intermediate with phenylthioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting the thiazole ring or the phenylthioacetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (NCS), nucleophiles (amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives, reduced phenylthioacetamide derivatives

    Substitution: Substituted thiazole or thiophene derivatives

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
  • N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
  • N-(4-(5-fluorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS3/c16-13-7-6-12(22-13)11-8-21-15(17-11)18-14(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYRWFRVILZUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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